molecular formula C14H11N3O2 B12575907 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione CAS No. 184474-96-2

2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B12575907
CAS No.: 184474-96-2
M. Wt: 253.26 g/mol
InChI Key: BBJAEMFUWWIAEF-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminophenyl group attached to a dihydrophthalazine-dione core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of 4-aminobenzaldehyde with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Condensation of 4-aminobenzaldehyde with phthalic anhydride in the presence of a catalyst.

    Step 2: Cyclization of the intermediate product to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its antitumor properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.

    Antitumor Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its potent antimicrobial and antitumor properties.

    1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene: Used in the synthesis of high-temperature polyimides.

Uniqueness

2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione is unique due to its specific dihydrophthalazine-dione core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

184474-96-2

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-(4-aminophenyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C14H11N3O2/c15-9-5-7-10(8-6-9)17-14(19)12-4-2-1-3-11(12)13(18)16-17/h1-8H,15H2,(H,16,18)

InChI Key

BBJAEMFUWWIAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=C(C=C3)N

Origin of Product

United States

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